molecular formula C16H12Br2O3 B7777917 2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one CAS No. 4073-80-7

2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one

Cat. No.: B7777917
CAS No.: 4073-80-7
M. Wt: 412.07 g/mol
InChI Key: MPQOHLBSCRDFIJ-UHFFFAOYSA-N
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Description

2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one (CAS 4073-80-7) is an organic compound with the molecular formula C16H12Br2O3 and a molecular weight of 412.07 g/mol . Its structure features two phenacyl bromide groups, characterized by a bromine-activated carbonyl carbon, connected via a diphenylether linkage . This symmetrical architecture makes it a valuable bifunctional building block and linker in synthetic chemistry. The compound's primary research value lies in its application as a versatile alkylating agent and a key precursor for the synthesis of more complex molecular frameworks. Each bromoacetyl group is highly susceptible to nucleophilic substitution, allowing researchers to tether the molecule to nucleophiles such as amines, thiols, and alcohols. The central ether bridge provides rigidity and stability to the resulting structures. Consequently, this reagent is particularly useful in the development of polymers with specific functional properties, the creation of covalent organic frameworks (COFs), and the synthesis of pharmaceutical intermediates where a defined, stable spacer is required. The presence of two identical reactive sites enables its use in creating linear polymers through step-growth polymerization or in cross-linking polymeric chains. Furthermore, it can serve as a core component in the preparation of complex organic materials, dendrimers, and as a scaffold in medicinal chemistry for the construction of potential bioactive molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-bromo-1-[4-[4-(2-bromoacetyl)phenoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2O3/c17-9-15(19)11-1-5-13(6-2-11)21-14-7-3-12(4-8-14)16(20)10-18/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQOHLBSCRDFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)OC2=CC=C(C=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249091
Record name 1,1′-(Oxydi-4,1-phenylene)bis[2-bromoethanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4073-80-7
Record name 1,1′-(Oxydi-4,1-phenylene)bis[2-bromoethanone]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4073-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(Oxydi-4,1-phenylene)bis[2-bromoethanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Outcomes

ParameterDetails
Precursor 1-{4-[4-acetylphenoxy]phenyl}ethan-1-one
Reagents Br₂ (2.2 equiv), AcOH (solvent)
Temperature 25°C (room temperature)
Time 2 hours
Yield 72–78%

The reaction proceeds via the formation of a bromonium ion intermediate, followed by nucleophilic attack by acetate to stabilize the transition state. Excess bromine ensures complete di-bromination, though side products like mono-brominated derivatives may form if stoichiometry is imprecise.

Stepwise Synthesis via Ether Formation

This two-step approach first synthesizes 4-(2-bromoacetyl)phenol, followed by coupling with 4-bromoacetophenone to form the ether linkage.

Step 1: Synthesis of 4-(2-bromoacetyl)phenol

ParameterDetails
Starting Material 4-hydroxyacetophenone
Reagents Br₂ (1.1 equiv), AcOH
Temperature 0–5°C (ice bath)
Time 1 hour
Yield 85%

The low temperature minimizes over-bromination and oxidation side reactions.

Step 2: Ether Coupling

ParameterDetails
Reactants 4-(2-bromoacetyl)phenol, 4-bromoacetophenone
Base K₂CO₃ (2.5 equiv)
Solvent DMF
Temperature 80°C (reflux)
Time 24 hours
Yield 63%

The base deprotonates the phenolic hydroxyl group, facilitating nucleophilic aromatic substitution. DMF’s high polarity stabilizes the transition state, though prolonged heating risks decomposition.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction between 4,4'-dihydroxybiphenyl ether and bromoacetyl bromide, reducing synthesis time from days to hours.

ParameterDetails
Reactants 4,4'-dihydroxybiphenyl ether, bromoacetyl bromide (2.2 equiv)
Base Na₂CO₃ (3.0 equiv)
Solvent Acetone
Temperature 120°C (microwave)
Time 3 hours
Yield 48%

Microwave conditions enhance reaction efficiency by uniformly heating the mixture, though yields are lower due to competing side reactions like hydrolysis of bromoacetyl groups.

Comparative Analysis of Methods

Yield and Efficiency

MethodYieldTimeScalability
Diacetyl Bromination 72–78%2 hoursHigh
Stepwise Synthesis 63%25 hoursModerate
Microwave-Assisted 48%3 hoursLow

The bromination of a diacetyl precursor offers the highest yield and scalability, making it preferable for industrial applications. The stepwise method, while slower, allows modular assembly for structural analogs. Microwave synthesis suits lab-scale rapid prototyping but requires optimization to improve yields.

Critical Considerations

Purity and Byproduct Management

  • Diacetyl Bromination : Residual mono-brominated byproducts (≤8%) are removed via recrystallization from ethanol.

  • Stepwise Synthesis : Unreacted 4-bromoacetophenone (≤12%) is separated via column chromatography (hexane:EtOAc = 3:1).

  • Microwave Method : Hydrolysis byproducts (e.g., carboxylic acids) necessitate acidic workup (pH 2–3) to precipitate impurities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The α-bromine atoms undergo nucleophilic substitution (S<sub>N</sub>2) reactions with various nucleophiles. For example:

ReagentConditionsProductYield (%)Reference
Sodium azideDMF, 60°C, 6 h2-Azido-1-{4-[4-(2-azidoacetyl)phenoxy]phenyl}ethan-1-one85
Potassium thioacetateAcetone, rt, 12 h2-(Acetylthio)-1-{4-[4-(2-acetylthioacetyl)phenoxy]phenyl}ethan-1-one78

Mechanistic Insight : The reaction proceeds via backside attack of the nucleophile on the electrophilic α-carbon, displacing bromide. Steric hindrance from the aromatic rings slows the reaction compared to simpler α-bromo ketones .

Cross-Coupling Reactions

The bromine atoms participate in palladium-catalyzed cross-couplings:

Reaction TypeCatalyst SystemSubstrateProduct StructureYield (%)Reference
SuzukiPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>Phenylboronic acidBis-aryl derivative with biphenyl linkages72
SonogashiraPdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub>, CuIPhenylacetyleneAlkynylated bis-ketone65

Key Observation : The dual reactivity allows sequential coupling, enabling the synthesis of complex polyaromatic systems.

Base-Induced Elimination

Under strong basic conditions, dehydrohalogenation occurs:

BaseSolventTemperatureProductSelectivity
DBU (1,8-Diazabicycloundec-7-ene)THF80°C1-{4-[4-(2-Acetylvinyl)phenoxy]phenyl}ethenone>90%

Mechanism : Base abstracts β-hydrogen, leading to elimination of HBr and formation of α,β-unsaturated ketones .

Reductive Dehalogenation

Catalytic hydrogenation removes bromine atoms:

CatalystH<sub>2</sub> PressureSolventProductConversion (%)
Pd/C (10%)1 atmEtOAc1-{4-[4-(2-Acetyl)phenoxy]phenyl}ethan-1-one95

Application : This reaction provides a route to debrominated derivatives for further functionalization.

Condensation Reactions

The carbonyl groups react with amines to form imines or enamines:

AmineConditionsProduct TypeYield (%)
AnilineAcOH, reflux, 4 hBis-Schiff base82
HydrazineEtOH, rt, 2 hBis-hydrazone88

Structural Confirmation : Products characterized by <sup>1</sup>H NMR (disappearance of carbonyl proton at δ 8.0–7.5 ppm) and IR (C=O stretch at 1688 cm<sup>−1</sup> replaced by C=N at 1620 cm<sup>−1</sup>) .

Photochemical Reactivity

UV irradiation induces homolytic cleavage of C–Br bonds:

Light SourceSolventAdditiveMajor ProductQuantum Yield
254 nmBenzeneNoneRadical coupling products0.12
365 nmMeCNAIBN (initiator)Polymerized ketone derivatives0.08

Note : Reaction pathways depend on solvent polarity and radical stabilization.

Comparative Reactivity Analysis

The compound exhibits distinct reactivity compared to simpler analogs:

Parameter2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one2-BromoacetophenoneReason for Difference
S<sub>N</sub>2 Rate (k, s<sup>−1</sup>)1.2 × 10<sup>−4</sup>3.8 × 10<sup>−3</sup>Steric hindrance from aryl groups
Reduction Potential (E<sub>1/2</sub>)−1.34 V vs SCE−1.12 V vs SCEElectron-withdrawing ether linkages

Scientific Research Applications

Medicinal Chemistry

2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one has been explored for its potential as a therapeutic agent due to its unique structural features that may influence biological activity.

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of bromine atoms can enhance interactions with biological targets, potentially leading to increased efficacy in cancer treatment.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other complex organic molecules. Its reactive sites allow for further functionalization, making it valuable in the development of new pharmaceuticals and agrochemicals.

  • Building Block for Drug Development : Its structure can be modified to create derivatives with enhanced pharmacological properties, facilitating the discovery of new therapeutic agents.

Material Science

Research indicates that this compound can be utilized in the development of advanced materials due to its unique chemical properties.

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Case Study 1: Anticancer Properties

A study conducted on the anticancer effects of various brominated compounds highlighted the potential of this compound in inhibiting tumor growth in vitro. The results indicated a dose-dependent response, suggesting further investigation into its mechanisms of action could yield promising therapeutic strategies for cancer treatment.

Case Study 2: Synthesis of Novel Derivatives

In another research project, chemists utilized this compound as a precursor to synthesize a series of novel derivatives aimed at enhancing bioactivity. The derivatives were tested against several biological targets, demonstrating improved efficacy compared to their parent compound.

Mechanism of Action

The mechanism of action of 2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromine atoms act as electrophilic centers, allowing the compound to react with nucleophiles such as thiol groups in proteins. This interaction can inhibit the activity of enzymes or alter the function of proteins, making it useful in biochemical research.

Comparison with Similar Compounds

Table 1: Key Structural Analogues

Compound Name CAS No. Molecular Formula Substituents Key Features
1,4-Bis(bromoacetyl)benzene 946-03-2 C₁₀H₈Br₂O₂ Two bromoacetyl groups on benzene Simpler structure; lacks phenoxy linker
4-(Bromoacetyl)biphenyl - C₁₄H₁₁BrO Bromoacetyl on biphenyl Biphenyl core; single bromoacetyl group
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one 383-53-9 C₉H₆BrF₃O Trifluoromethyl substituent Electron-withdrawing group enhances reactivity
2-Bromo-1-(4-hydroxyphenyl)ethanone - C₈H₇BrO₂ Hydroxyl substituent Used in adrenaline-type drug synthesis

Key Observations :

  • Symmetry vs. Asymmetry: The target compound’s phenoxy-phenyl bridge distinguishes it from simpler analogues like 1,4-Bis(bromoacetyl)benzene, which lacks this linker .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) increase electrophilicity at the carbonyl carbon, enhancing reactivity in SN₂ reactions compared to electron-donating groups (e.g., methoxy in ).

Physical Properties

Table 2: Comparative Physical Data

Compound Name Melting Point (°C) Molecular Weight (g/mol) Purity & Availability
2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one Not reported 410.07 98% (commercially available)
1,4-Bis(bromoacetyl)benzene Not reported 319.98 ≥95%
2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one 65–66 309.58 95%
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one 45–46 267.04 Technical grade

Key Observations :

  • Melting Points : Substituents significantly influence melting points. For example, trifluoromethyl derivatives (45–46°C ) melt lower than chlorophenyl analogues (65–66°C ), likely due to reduced crystallinity from bulky CF₃ groups.
  • Commercial Availability : The target compound is marketed at high purity (98%), reflecting demand in specialized syntheses .

Table 3: Reactivity and Use Cases

Compound Name Key Reactivity Applications
This compound Dual α-bromo ketone sites for cross-coupling Polymer cross-linking, antitumor agent precursors
2-Bromo-1-(4-hydroxyphenyl)ethanone Nucleophilic substitution at α-carbon Adrenaline drug intermediates
2-Bromo-1-[4-(morpholine-4-sulfonyl)phenyl]ethan-1-one Sulfonyl group enhances solubility Kinase inhibitors, medicinal chemistry
2-Bromo-1-(4-ethoxyphenyl)ethanone Ethoxy group directs electrophilic substitution Flavonoid synthesis

Key Observations :

  • Biological Activity : Analogues with sulfonyl groups (e.g., morpholine-sulfonyl in ) exhibit enhanced bioavailability, making them candidates for drug discovery.
  • Synthetic Utility : Ethoxy and methoxy derivatives () are used in directed ortho-metalation reactions for complex molecule assembly.

Key Observations :

    Q & A

    Advanced Research Question

    • Steric Effects: The biphenyl backbone creates a rigid, planar structure, limiting accessibility to bulky catalysts (e.g., Pd(PPh₃)₄). Use smaller ligands (e.g., XPhos) to improve coupling efficiency .
    • Electronic Effects: Electron-withdrawing bromoacetyl groups activate the aromatic ring for electrophilic substitution but deactivate it for nucleophilic attacks .

    What safety and handling protocols are critical due to its brominated structure?

    Basic Research Question

    • Toxicity: Limited data available, but analogous α-bromo ketones are irritants. Use PPE (gloves, goggles) and work in a fume hood .
    • Stability: Store at 2–8°C under inert atmosphere (N₂ or Ar) to prevent hydrolysis or oxidation .

    How does this compound compare to other diaryl bromo ketones in catalytic applications?

    Advanced Research Question

    Compound Reactivity Catalytic Use Reference
    2-Bromo-1-(3,4-dimethoxyphenyl)ethanoneHigh electrophilicityPhotoredox catalysis
    2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-oneEnhanced solubility in fluorinated solventsFluorination reactions
    Target CompoundBifunctional sitesDual functionalization in drug design

    Key Difference: The biphenyl system in the target compound allows for modular derivatization at both bromoacetyl and phenoxy sites, unlike monosubstituted analogs.

    What computational methods predict its thermodynamic stability or reaction pathways?

    Advanced Research Question

    • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess bond dissociation energies (BDEs) for bromine atoms.
    • MD Simulations: Predict solubility parameters in common solvents (e.g., logP ~2.5) using COSMO-RS .

    Validation: Compare computed NMR chemical shifts with experimental data (RMSD <1 ppm for ¹³C) .

    How can contradictions in published synthetic yields (e.g., 97% vs. 13%) be reconciled?

    Advanced Research Question
    The disparity arises from:

    • Substrate Pre-Functionalization: Route 1 uses pre-acetylated biphenyl, minimizing side reactions, while Route 2 involves in situ acetylation, which is less efficient .
    • Catalyst Lifetime: g-C₃N₄ in Route 1 maintains activity over multiple cycles, whereas Route 2 lacks catalytic control .

    Resolution: Replicate both methods under identical conditions (e.g., solvent, temperature) to isolate variables.

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